Sdh-IN-4
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Overview
Description
Chemical Reactions Analysis
Sdh-IN-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically using reducing agents.
Substitution: Replacement of one functional group with another, which can be achieved under various conditions depending on the desired product.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Sdh-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of succinate dehydrogenase and its effects on metabolic pathways.
Biology: Helps in understanding the role of SDH in cellular respiration and energy production.
Industry: Its antifungal properties make it a candidate for developing new fungicides for agricultural use
Mechanism of Action
Sdh-IN-4 exerts its effects by selectively inhibiting succinate dehydrogenase. This enzyme is crucial for the conversion of succinate to fumarate in the tricarboxylic acid cycle. By inhibiting SDH, this compound disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in fungi. The molecular targets include the active sites of SDH, where the compound binds and prevents the enzyme’s normal function .
Comparison with Similar Compounds
Sdh-IN-4 is unique due to its high selectivity and potency as an SDH inhibitor. Similar compounds include:
Fluopyram: Another SDH inhibitor used as a fungicide.
Pydiflumetofen: Known for its broad-spectrum antifungal activity.
Penflufen: Used in agriculture to protect crops from fungal infections.
These compounds share a similar mechanism of action but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C11H9Cl2F3N4O2S |
---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
N'-(2,4-dichlorophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonohydrazide |
InChI |
InChI=1S/C11H9Cl2F3N4O2S/c1-5-9(10(19-17-5)11(14,15)16)23(21,22)20-18-8-3-2-6(12)4-7(8)13/h2-4,18,20H,1H3,(H,17,19) |
InChI Key |
OLYMCIPSEKTNOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)S(=O)(=O)NNC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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